molecular formula C15H12Cl2O3 B2950279 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438530-77-9

3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2950279
CAS No.: 438530-77-9
M. Wt: 311.16
InChI Key: BGEZKPYVFALTSV-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 It is characterized by the presence of two chlorine atoms, a methoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,4-dichlorophenol with formaldehyde and 4-methoxybenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the chlorine atoms.

Major Products

    Oxidation: 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenol: Similar in structure but lacks the methoxy and aldehyde groups.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    4-Methoxybenzaldehyde: Shares the methoxybenzaldehyde moiety but lacks the dichlorophenoxy group.

Uniqueness

3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEZKPYVFALTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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